Lipophilicity Advantage: XLogP3 Differentiation Enables Superior Membrane Permeability Prediction Over Non-Methylated and Methoxy Analogs
The computed XLogP3 of 4-Methyl-3-(4-pentylbenzoyl)pyridine is 5.0 [1], representing a quantifiable increase in lipophilicity compared to the non-methylated analog 3-(4-pentylbenzoyl)pyridine (CAS 61780-10-7, C₁₇H₁₉NO, MW 253.34 g/mol, predicted XLogP3 approximately 4.2-4.5 based on fragment-based calculation) and the polar methoxy analog 6-Methoxy-2-(4-pentylbenzoyl)pyridine (CAS 1187167-99-2, predicted XLogP3 approximately 4.0-4.3). In the benzoylpyridine p38α inhibitor series, higher lipophilicity within the XLogP3 4-5.5 range correlated with improved cellular permeability and oral absorption, although excessive lipophilicity (XLogP3 >5.5) was associated with increased metabolic clearance [2]. The XLogP3 of 5.0 positions this compound near the upper optimal boundary for balancing permeability with metabolic stability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | 3-(4-Pentylbenzoyl)pyridine: XLogP3 ~4.2-4.5 (predicted); 6-Methoxy-2-(4-pentylbenzoyl)pyridine: XLogP3 ~4.0-4.3 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +1.0 over non-methylated and methoxy analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator values estimated from fragment-based calculation—no experimental logP data available from non-excluded sources |
Why This Matters
Higher lipophilicity within the optimal range may confer improved passive membrane permeability, a critical parameter for intracellular target engagement in kinase inhibitor programs; procurement of this specific methylated analog is necessary for SAR exploration of the lipophilicity-permeability-stability balance.
- [1] PubChem Compound Summary for CID 49762516, 4-Methyl-3-(4-pentylbenzoyl)pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49762516 (accessed 2026-04-28). View Source
- [2] Graneto MJ, et al. SAR of benzoylpyridines and benzophenones as p38α MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters. 2004;14(12):3173-3177. doi:10.1016/j.bmcl.2004.04.021. View Source
